4-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide
Description
This compound features a benzamide core substituted with a bromine atom at the para position. The sulfonamide group is linked to a 4-fluoro-3-methylbenzenesulfonyl moiety and a furan-2-yl ethyl chain.
Properties
IUPAC Name |
4-bromo-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrFNO4S/c1-13-11-16(8-9-17(13)22)28(25,26)19(18-3-2-10-27-18)12-23-20(24)14-4-6-15(21)7-5-14/h2-11,19H,12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZLMKMSTWZLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Bromination: Introduction of a bromine atom into the benzamide structure.
Sulfonylation: Addition of the sulfonyl group to the 4-fluoro-3-methylphenyl moiety.
Coupling Reaction: Combining the intermediate compounds under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
4-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Bromo-N-(2-Nitrophenyl)benzamide
4-Bromo-N-(2-Chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
- Structural Differences : Contains a trifluoropropyl ether and additional fluorine atoms, enhancing metabolic stability and lipophilicity .
- Synthesis : High yield (90%) via coupling of benzoyl chloride with substituted anilines, indicating robust synthetic routes compared to the target compound’s sulfonylation steps .
- Applications : Fluorine-rich analogs are often explored in drug development for improved pharmacokinetics.
4-Bromo-N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]benzamide (BH37053)
- Structural Differences: Substitutes the benzenesulfonyl group with a dimethylamino group, reducing polarity .
- Molecular Weight : 337.21 g/mol (lighter than the target compound due to the absence of sulfonyl and methyl-fluorophenyl groups) .
- Electronic Effects: The dimethylamino group may alter electron distribution, affecting binding interactions in biological systems.
4-Bromo-N-(4-Methoxy-2-nitrophenyl)benzamide (4MNB)
- Structural Differences : Incorporates a methoxy group at the para position of the nitro-substituted phenyl ring .
Key Comparative Data
Discussion of Structural and Functional Implications
Biological Activity
4-Bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a bromine atom, a sulfonyl group, and a furan ring, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound based on diverse research findings.
The molecular formula of this compound is , with a molecular weight of approximately 447.5 g/mol. The compound's structure can be represented using various chemical notations, including InChI and SMILES formats.
| Property | Value |
|---|---|
| Molecular Formula | C20H17BrFNO4S |
| Molecular Weight | 447.5 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C20H17BrFNO4S/c1-13-11-16(8-9-17(13)22)28(25,26)19(18-3-2-10-27-18)12-23-20(24)14-4-6-15(21)7-5-14/h2-11,19H,12H2,1H3,(H,23,24) |
The mechanism of action of this compound involves its potential interactions with specific enzymes and receptors. Compounds with similar structures have been shown to exhibit anti-inflammatory and anticancer properties by modulating biochemical pathways through enzyme inhibition or receptor binding. Research indicates that this compound may affect signaling pathways associated with cancer progression and inflammation.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds structurally related to this compound. For instance, compounds containing sulfonamide and furan moieties have demonstrated significant cytotoxic effects against various cancer cell lines. These studies suggest that the compound may induce apoptosis in tumor cells through mechanisms such as DNA damage and disruption of cell cycle progression.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research indicates that similar benzamide derivatives can suppress the expression of inflammatory mediators, thereby reducing inflammation in models of acute and chronic inflammatory diseases.
Case Studies
-
Cytotoxicity Assays : A study evaluating the cytotoxic effects of sulfonamide derivatives on glioblastoma cells showed that compounds with similar structural features exhibited IC50 values in the nanomolar range, indicating potent anticancer activity.
- Cell Lines Tested : U87MG (human glioblastoma), MCF7 (breast cancer).
- Findings : Significant reduction in cell viability was observed at low concentrations.
- In Vivo Studies : In vivo biodistribution studies using radiolabeled analogs demonstrated rapid clearance from circulation and preferential accumulation in tumor tissues, supporting the potential for targeted cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
